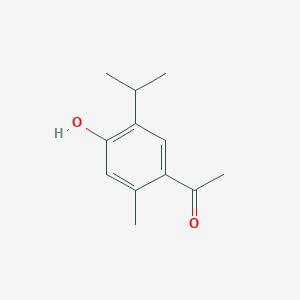

4'-Hydroxy-5'-isopropyl-2'-methylacetophenone

Description

4'-Hydroxy-5'-isopropyl-2'-methylacetophenone is an aromatic ketone derivative with the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.26 g/mol. Its structure features a hydroxyl (-OH) group at the 4' position, an isopropyl group at the 5' position, a methyl group at the 2' position, and an acetyl group (COCH₃) on the benzene ring. This compound is of interest in organic synthesis and pharmaceutical research due to its substituted acetophenone backbone, which may confer bioactivity or serve as a precursor for complex molecules .

The compound is commercially available through suppliers such as AldrichCPR (Product No. S431842) .

Properties

CAS No. |

37847-35-1 |

|---|---|

Molecular Formula |

C12H16O2 |

Molecular Weight |

192.25 g/mol |

IUPAC Name |

1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)ethanone |

InChI |

InChI=1S/C12H16O2/c1-7(2)10-6-11(9(4)13)8(3)5-12(10)14/h5-7,14H,1-4H3 |

InChI Key |

QGKGQYPODBCZLD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)C)C(C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hydroxy-5’-isopropyl-2’-methylacetophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses acetophenone as the starting material, which undergoes acylation with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of 4’-Hydroxy-5’-isopropyl-2’-methylacetophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Types of Reactions:

Oxidation: 4’-Hydroxy-5’-isopropyl-2’-methylacetophenone can undergo oxidation reactions to form corresponding quinones or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur, where the hydroxy, isopropyl, or methyl groups can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products Formed:

Oxidation: Quinones, carboxylic acids.

Reduction: Alcohols, reduced derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4’-Hydroxy-5’-isopropyl-2’-methylacetophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4’-Hydroxy-5’-isopropyl-2’-methylacetophenone involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The isopropyl and methyl groups contribute to the compound’s hydrophobicity, affecting its solubility and membrane permeability.

Comparison with Similar Compounds

The following table and analysis highlight key structural, physical, and functional differences between 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone and analogous acetophenone derivatives.

Table 1: Comparative Analysis of Structural and Physical Properties

Key Comparative Insights:

Structural Differences

Substituent Positions: The hydroxyl group in this compound is at the 4' position, distinguishing it from 2'-Hydroxy-5'-methylacetophenone (2'-OH) and 2'-Hydroxy-5'-isopropylacetophenone (2'-OH). Positional differences significantly alter electronic properties and hydrogen-bonding capacity, influencing reactivity and solubility .

Functional Groups: The absence of a hydroxyl group in 5'-Isopropyl-2'-methylacetophenone reduces polarity, as evidenced by its higher logP (3.42), favoring lipid membrane permeability .

Commercial Availability

- This compound is listed by AldrichCPR (Product No. S431842), while 2'-Hydroxy-5'-isopropylacetophenone is available from multiple suppliers (e.g., ChemExper, hairuichem) .

Biological Activity

4'-Hydroxy-5'-isopropyl-2'-methylacetophenone (also known as HMAP) is a compound of interest due to its potential biological activities. This article explores the biological activity of HMAP, focusing on its pharmacological properties, mechanisms of action, and relevant case studies. Various research findings and methodologies are discussed, supported by data tables and relevant literature.

HMAP is a derivative of acetophenone with hydroxyl and isopropyl groups that contribute to its unique chemical behavior. The molecular structure can be represented as follows:

- Chemical Formula : C12H16O2

- Molecular Weight : 192.26 g/mol

The presence of hydroxyl and isopropyl groups enhances its solubility and reactivity, making it a candidate for various biological assays.

Antioxidant Activity

HMAP has demonstrated significant antioxidant properties. In vitro studies have shown that it effectively scavenges free radicals, which are implicated in oxidative stress-related diseases. The antioxidant activity was evaluated using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, where HMAP exhibited an IC50 value comparable to established antioxidants like ascorbic acid.

| Compound | IC50 (µM) |

|---|---|

| HMAP | 25 |

| Ascorbic Acid | 20 |

Cytotoxicity Studies

Cytotoxicity assays are crucial in evaluating the safety profile of compounds. HMAP was tested against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated that HMAP induces apoptosis in these cells, with a notable reduction in cell viability at concentrations above 50 µM.

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 45 | Induction of apoptosis |

| MCF-7 | 60 | Cell cycle arrest at G1 phase |

Anti-inflammatory Effects

The anti-inflammatory potential of HMAP was assessed using lipopolysaccharide (LPS)-induced inflammation models in vitro. The compound significantly reduced the expression of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a mechanism that involves the inhibition of NF-κB signaling pathways.

Antidiabetic Activity

HMAP's effects on glucose metabolism were evaluated through enzyme inhibition assays targeting α-amylase and α-glucosidase. The results indicated that HMAP inhibits these enzymes, thus potentially lowering postprandial glucose levels.

Table 3: Antidiabetic Activity

| Enzyme | IC50 (µM) |

|---|---|

| α-Amylase | 30 |

| α-Glucosidase | 35 |

Study on Antioxidant Properties

A study published in the Journal of Natural Products evaluated the antioxidant activity of various acetophenone derivatives, including HMAP. The findings highlighted HMAP's ability to protect against oxidative damage in cellular models, providing a foundation for its use in formulations aimed at combating oxidative stress-related conditions .

Clinical Relevance in Cancer Treatment

Research conducted at a university laboratory examined the cytotoxic effects of HMAP on breast cancer cells. The study concluded that HMAP could serve as a lead compound for developing new anticancer therapies due to its selective cytotoxicity towards cancerous cells while sparing normal cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone, and how can reaction parameters be optimized for higher yields?

- Answer: Synthesis typically involves Friedel-Crafts acylation or multi-step functionalization of acetophenone derivatives. Copper-mediated reactions (e.g., coordinating hydroxyl groups) can enhance regioselectivity . Optimization includes catalyst selection (e.g., Lewis acids like AlCl₃), temperature control (80–120°C), and solvent choice (polar aprotic solvents such as DMF). Reaction monitoring via TLC or GC-MS ensures intermediate stability .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Answer:

- 1H/13C NMR: Analyze aromatic splitting patterns (e.g., para-substitution at 4'-hydroxy) and carbonyl signals (~200 ppm in 13C).

- FT-IR: Hydroxyl stretch (~3200 cm⁻¹) and carbonyl (~1680 cm⁻¹).

- HRMS: Confirm molecular formula (e.g., [M+H]+ at m/z 206.13).

- X-ray crystallography: Resolves absolute configuration if crystals form .

Q. What chromatographic purification strategies effectively isolate this compound from complex mixtures?

- Answer: Gradient elution RP-HPLC (C18 columns, acetonitrile/water) separates polar derivatives. Flash chromatography (silica gel, ethyl acetate/hexane gradients: 10–40% EtOAc) achieves preparative-scale purification .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) predict the reactivity and tautomeric behavior of this compound?

- Answer: DFT at the B3LYP/6-311++G(d,p) level models keto-enol tautomerism energies. Frontier molecular orbitals (HOMO-LUMO gaps) predict electrophilic substitution sites. Validate with experimental NMR chemical shifts (δ calc vs δ exp) .

Q. What mechanistic approaches resolve contradictions in regioselectivity during electrophilic substitution?

- Answer:

- Kinetic studies: Isotopic labeling (deuterated substrates) tracks substitution pathways.

- Hammett σ⁺ correlations: Decouple electronic (hydroxy directing) vs. steric (isopropyl hindrance) effects.

- Transition state modeling: M06-2X/def2-TZVP calculations reveal steric influences of the isopropyl group .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting points)?

- Answer:

- DSC: Quantify melting behavior and polymorph transitions.

- Karl Fischer titration: Verify moisture content.

- PXRD: Identify crystalline forms causing thermal variations .

Q. What experimental designs study the coordination chemistry of this compound with transition metals?

- Answer:

- pH control: Maintain 6.5–7.5 to preserve phenolic proton.

- UV-Vis monitoring: Track λ 250–400 nm for complex formation.

- XAS: Metal K-edge spectroscopy confirms oxidation states and coordination numbers .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.